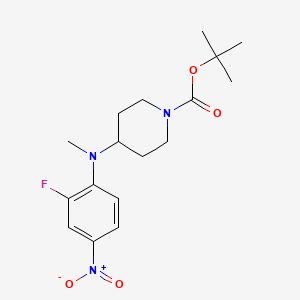

Tert-butyl 4-((2-fluoro-4-nitrophenyl)(methyl)amino)piperidine-1-carboxylate

Description

Tert-butyl 4-((2-fluoro-4-nitrophenyl)(methyl)amino)piperidine-1-carboxylate is a piperidine-based intermediate with a tert-butyl carbamate protecting group, a methylamino linker, and a 2-fluoro-4-nitrophenyl substituent. This compound is widely used in medicinal chemistry for the synthesis of kinase inhibitors, anticancer agents, and other bioactive molecules due to its modular structure and reactivity . Its molecular formula is C₁₇H₂₃FN₃O₄ (estimated molecular weight: ~353.39 g/mol), with a CAS registry number referenced in commercial catalogs .

The 2-fluoro-4-nitrophenyl group enhances electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) reactions, while the tert-butyl carbamate stabilizes the piperidine ring during synthetic steps .

Properties

IUPAC Name |

tert-butyl 4-(2-fluoro-N-methyl-4-nitroanilino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24FN3O4/c1-17(2,3)25-16(22)20-9-7-12(8-10-20)19(4)15-6-5-13(21(23)24)11-14(15)18/h5-6,11-12H,7-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYHLFVMKERYCFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-((2-fluoro-4-nitrophenyl)(methyl)amino)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate in the presence of a base such as triethylamine.

Attachment of the fluoro-nitrophenyl group: This step can be carried out using a nucleophilic aromatic substitution reaction, where a fluoro-nitrobenzene derivative reacts with the piperidine intermediate.

Introduction of the methylamino group: This step typically involves the use of methylamine or a methylamine derivative under suitable reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-((2-fluoro-4-nitrophenyl)(methyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-nitrophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-((2-fluoro-4-nitrophenyl)(methyl)amino)piperidine-1-carboxylate

Tert-butyl 4-[(2-fluoro-4-nitrophenyl)(methyl)amino]piperidine-1-carboxylate, also known as 1-Boc-4-AP, is a chemical compound with the molecular formula and a molecular weight of 353.39 . It is also referred to as 4-[(2-Fluoro-4-nitrophenyl)(methyl)amino]piperidine, N1-BOC protected .

Synonyms

- 4-[(2-Fluoro-4-nitrophenyl)(methyl)amino]piperidine, N1-BOC protected

- 1-Piperidinecarboxylic acid, 4-[(2-fluoro-4-nitrophenyl)methylamino]-, 1,1-dimethylethyl ester

- tert-butyl 4-(2-fluoro-N-methyl-4-nitroanilino)piperidine-1-carboxylate

Physical and Chemical Properties

- Boiling Point : 467.4±45.0 °C (Predicted)

- Density : 1.243±0.06 g/cm3 (Predicted)

- pKa : 0.70±0.20 (Predicted)

Applications in Scientific Research

This compound is used as an intermediate in the manufacture of fentanyl and related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl . It is an N-protected derivative of 4-anilinopiperidine, which can be converted to fentanyl analogs through straightforward synthetic steps .

Safety and Regulation

Mechanism of Action

The mechanism of action of tert-butyl 4-((2-fluoro-4-nitrophenyl)(methyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and selected analogs:

Key Observations:

Electron-Withdrawing Groups : The 2-fluoro-4-nitrophenyl group in the target compound and enhances reactivity in SNAr reactions compared to electron-donating groups (e.g., oxetane in ).

Amino vs. Methylamino: The methyl group in the target compound increases steric hindrance and lipophilicity (logP ~2.5 estimated) compared to the unsubstituted amino group in (logP ~1.8), affecting membrane permeability .

Biological Activity : Compounds with nitrophenyl groups (e.g., target, ) are often used in anticancer research, while oxetane-containing analogs improve metabolic stability .

Biological Activity

Tert-butyl 4-((2-fluoro-4-nitrophenyl)(methyl)amino)piperidine-1-carboxylate, a compound classified within the piperidine derivatives, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure is characterized by a piperidine ring substituted with a tert-butyl group, a fluoro-nitrophenyl group, and a methylamino group. Its molecular formula is with a molecular weight of 353.39 g/mol. The IUPAC name is This compound .

Synthesis

The synthesis of this compound involves several steps:

- Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.

- Introduction of the tert-butyl Group : Utilization of tert-butyl chloroformate in the presence of bases such as triethylamine.

- Attachment of the Fluoro-Nitrophenyl Group : Nucleophilic aromatic substitution involving fluoro-nitrobenzene derivatives.

- Introduction of the Methylamino Group : Reaction with methylamine derivatives under suitable conditions .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study assessing various piperidine derivatives found that modifications in the fluoro and nitro groups enhance their efficacy against bacterial strains such as Acinetobacter baumannii and Pseudomonas aeruginosa .

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. In vitro tests have shown cytotoxic effects on various cancer cell lines, with IC50 values indicating potential effectiveness comparable to established chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) analysis highlights that the presence of electron-withdrawing groups, such as nitro and fluoro, plays a crucial role in enhancing cytotoxicity .

Neuropharmacological Effects

The compound's piperidine structure suggests potential neuropharmacological applications. Research into similar piperidine derivatives has indicated possible anticonvulsant effects, warranting further exploration into their mechanisms of action and therapeutic applications .

Case Studies and Research Findings

Q & A

Q. Q1. What are the recommended synthetic routes for preparing Tert-butyl 4-((2-fluoro-4-nitrophenyl)(methyl)amino)piperidine-1-carboxylate, and how are intermediates purified?

Methodological Answer: The synthesis of structurally analogous tert-butyl piperidine carboxylates involves multi-step reactions, such as nucleophilic aromatic substitution and catalytic hydrogenation. For example:

- Step 1: React 2-fluoro-4-nitroaniline derivatives with tert-butyl 4-(methylamino)piperidine-1-carboxylate in polar aprotic solvents (e.g., DMF) under reflux .

- Step 2: Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (e.g., from ethanol/water mixtures) .

- Key Reagents: Raney nickel for nitro-group reduction or hydrazine for deprotection .

Q. Q2. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if dust/aerosols form during weighing .

- Waste Disposal: Segregate waste in labeled containers for incineration by licensed facilities. Avoid aqueous disposal due to potential nitro-group toxicity .

- Emergency Measures: In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation for persistent irritation .

Advanced Research Questions

Q. Q3. How can conflicting NMR data for reaction intermediates be resolved?

Methodological Answer:

- Multi-Nuclei NMR: Use -NMR to track fluorine substituents and - HSQC to resolve overlapping piperidine signals .

- Dynamic NMR (DNMR): Analyze conformational equilibria (e.g., piperidine ring puckering) by variable-temperature -NMR .

- Contradiction Resolution: Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) .

Q. Q4. What strategies optimize regioselectivity in nitrophenyl substitution reactions?

Methodological Answer:

- Electronic Effects: The 2-fluoro-4-nitrophenyl group directs substitution to the para-nitro position due to strong electron-withdrawing effects. Use DFT calculations (e.g., Gaussian) to model transition states and predict regioselectivity .

- Steric Control: Introduce bulky bases (e.g., DBU) to hinder undesired ortho-substitution .

- Validation: Monitor reaction progress via TLC (hexane:EtOAc 3:1) and LC-MS to detect byproducts .

Q. Q5. How can computational methods predict the compound’s metabolic stability?

Methodological Answer:

- In Silico Tools: Use SwissADME or ADMET Predictor to estimate CYP450 interactions and metabolic hotspots (e.g., tert-butyl ester hydrolysis).

- Docking Studies: Simulate binding to hepatic enzymes (e.g., CYP3A4) using AutoDock Vina to identify vulnerable sites .

- Experimental Correlation: Validate predictions with in vitro microsomal assays (e.g., rat liver microsomes + NADPH cofactor) .

Data Interpretation & Troubleshooting

Q. Q6. How should researchers address discrepancies in melting points between batches?

Methodological Answer:

- Purity Analysis: Perform HPLC (C18 column, acetonitrile/water + 0.1% TFA) to detect impurities >0.1% .

- Polymorphism Screening: Use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous forms .

- Solvent Recrystallization: Test solvents (e.g., EtOAc vs. MeOH) to isolate thermodynamically stable polymorphs .

Q. Q7. What analytical techniques confirm the tert-butyl group’s integrity during storage?

Methodological Answer:

- FT-IR: Monitor C=O stretches (~1680–1720 cm) for ester degradation .

- Stability Studies: Accelerate aging at 40°C/75% RH for 4 weeks; analyze via -NMR for tert-butyl proton signals (δ 1.2–1.4 ppm) .

- Mass Loss: Use thermogravimetric analysis (TGA) to detect volatilization or decomposition above 150°C .

Structural & Mechanistic Insights

Q. Q8. How does the 2-fluoro substituent influence electronic properties of the nitrophenyl ring?

Methodological Answer:

- Hammett Analysis: Calculate σ values for fluorine (σ = +0.34) to predict electron-withdrawing effects on reaction rates .

- Cyclic Voltammetry: Measure reduction potentials of the nitro group to assess electron deficiency .

- Computational Modeling: Use Gaussian to map electrostatic potential (ESP) surfaces and visualize electron density .

Q. Q9. What crystallographic challenges arise in resolving this compound’s structure?

Methodological Answer:

- Crystal Growth: Optimize vapor diffusion (e.g., hexane/dichloromethane) to obtain single crystals .

- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets if crystals are small .

- Refinement: Apply SHELXL for anisotropic displacement parameters and disorder modeling .

Advanced Applications

Q. Q10. How can this compound serve as a precursor for PROTACs (Proteolysis-Targeting Chimeras)?

Methodological Answer:

- Linker Design: Functionalize the piperidine nitrogen with PEG-based linkers via EDC/HOBt coupling .

- Target Validation: Conjugate to E3 ligase ligands (e.g., thalidomide analogs) and validate degradation efficiency via Western blot .

- In Vivo Testing: Assess pharmacokinetics in murine models using LC-MS/MS to quantify plasma concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.